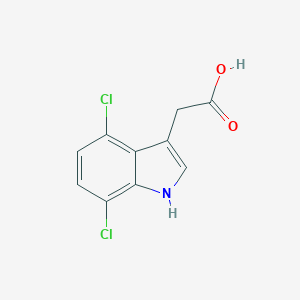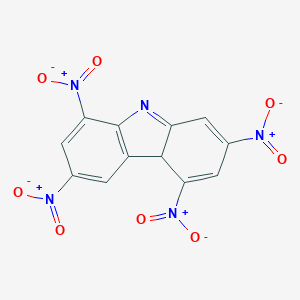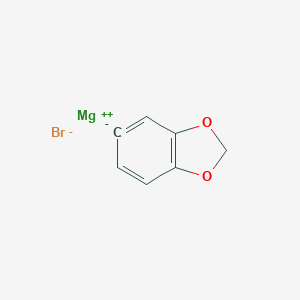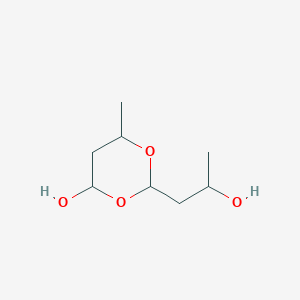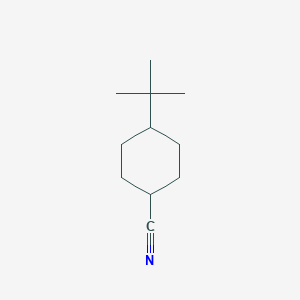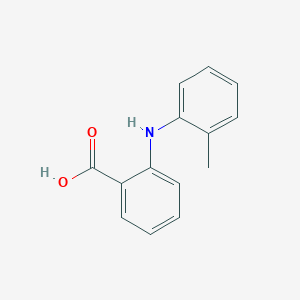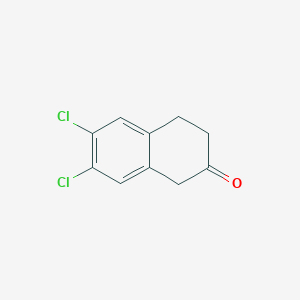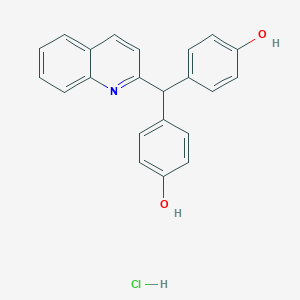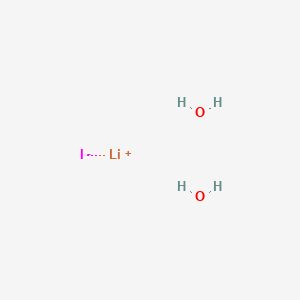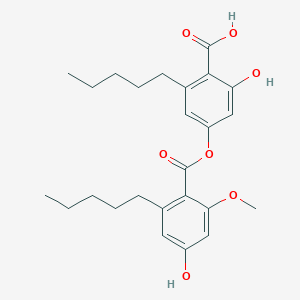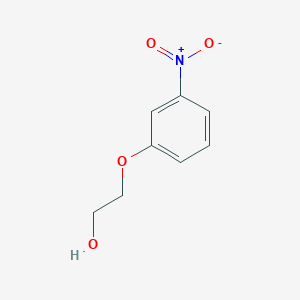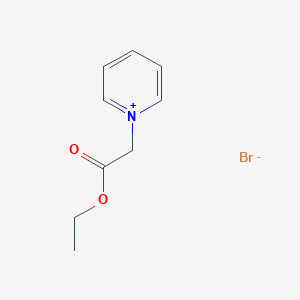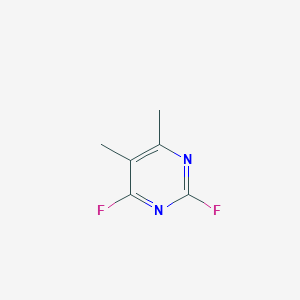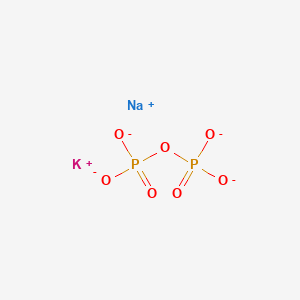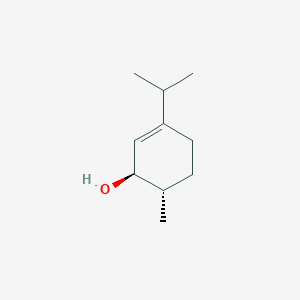
trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol, also known as Carveol, is a natural terpene alcohol that is found in several essential oils, including spearmint, caraway, and dill. Carveol has a pleasant odor and is commonly used in the food and fragrance industries. It also has several potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of carveol is not fully understood. However, it is believed to act on several molecular targets, including the NF-κB signaling pathway, COX-2 enzyme, and TRPV1 receptor. trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. This compound has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, brain, and lungs. It also has analgesic effects, reducing pain and discomfort in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has several advantages for use in lab experiments, including its availability, low cost, and ease of synthesis. It also has a pleasant odor, making it easy to detect in experiments. However, carveol has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on carveol, including its use as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. Further studies are needed to fully understand the mechanism of action of carveol and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis of carveol and to develop new methods for its production.
Méthodes De Synthèse
Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol can be synthesized through several methods, including the reduction of carvone and the hydrogenation of limonene. The reduction of carvone involves the use of a reducing agent, such as sodium borohydride, to convert the ketone functional group of carvone into an alcohol functional group. The hydrogenation of limonene involves the use of a catalyst, such as palladium on carbon, to add hydrogen atoms to the double bond of limonene, resulting in the formation of carveol.
Applications De Recherche Scientifique
Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has several potential applications in scientific research, including its use as a chiral building block in organic synthesis and as a potential drug candidate for the treatment of various diseases. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies.
Propriétés
Numéro CAS |
18675-28-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1R,6S)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10-/m0/s1 |
Clé InChI |
WEJSIMPWEOUMJB-WPRPVWTQSA-N |
SMILES isomérique |
C[C@H]1CCC(=C[C@@H]1O)C(C)C |
SMILES |
CC1CCC(=CC1O)C(C)C |
SMILES canonique |
CC1CCC(=CC1O)C(C)C |
Autres numéros CAS |
18675-28-0 |
Synonymes |
trans-3-(isopropyl)-6-methylcyclohex-2-en-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



